molecular formula C12H15N3O3S2 B12180360 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12180360
M. Wt: 313.4 g/mol
InChI Key: TWWGVVYUWWUKRJ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, an imino group, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, typically starting with the formation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using reagents such as hydrogen peroxide or peracids. The subsequent steps involve the introduction of the imino group and the thiazole ring through various condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or reduce other functional groups within the molecule.

    Substitution: The thiazole ring and other parts of the molecule can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or ring structures.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol include other thiazole-containing molecules and dioxidotetrahydrothiophene derivatives These compounds may share some structural features but differ in their functional groups or overall molecular architecture

Properties

Molecular Formula

C12H15N3O3S2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C12H15N3O3S2/c1-7-5-19-12(14-7)10-9(16)4-15(11(10)13)8-2-3-20(17,18)6-8/h5,8,13,16H,2-4,6H2,1H3

InChI Key

TWWGVVYUWWUKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C3CCS(=O)(=O)C3)O

Origin of Product

United States

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